molecular formula C12H13Cl2NO B252623 2,5-Dichlorobenzoylpiperidine

2,5-Dichlorobenzoylpiperidine

Cat. No. B252623
M. Wt: 258.14 g/mol
InChI Key: VOIFDXZVPJAMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichlorobenzoylpiperidine, also known as DCBP, is a chemical compound that has been widely used in scientific research for its unique properties. DCBP is a derivative of piperidine, a heterocyclic organic compound commonly found in many natural products, drugs, and biologically active molecules. DCBP has been synthesized through various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

2,5-Dichlorobenzoylpiperidine acts as a potent and selective antagonist of the sigma-1 receptor, a transmembrane protein that is widely distributed in the brain and other tissues. The sigma-1 receptor has been implicated in various physiological and pathological processes, such as pain, depression, and neurodegeneration. 2,5-Dichlorobenzoylpiperidine binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2,5-Dichlorobenzoylpiperidine has been shown to have a wide range of biochemical and physiological effects, including modulation of ion channels, neurotransmitter release, and gene expression. 2,5-Dichlorobenzoylpiperidine has been shown to inhibit voltage-gated sodium channels and calcium channels, leading to a reduction in neuronal excitability. 2,5-Dichlorobenzoylpiperidine has also been shown to inhibit the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, leading to a reduction in synaptic transmission. 2,5-Dichlorobenzoylpiperidine has been shown to modulate gene expression through its interaction with transcription factors and chromatin remodeling enzymes.

Advantages and Limitations for Lab Experiments

2,5-Dichlorobenzoylpiperidine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. 2,5-Dichlorobenzoylpiperidine has been used in various animal models of disease to study the role of the sigma-1 receptor in various physiological and pathological processes. However, 2,5-Dichlorobenzoylpiperidine also has some limitations, including its limited solubility in water and its potential off-target effects on other receptors and enzymes.

Future Directions

For 2,5-Dichlorobenzoylpiperidine research include the development of more potent and selective sigma-1 receptor antagonists, the exploration of its therapeutic potential for various diseases, and the elucidation of its molecular mechanism of action. 2,5-Dichlorobenzoylpiperidine has shown promise as a potential therapeutic agent for various diseases, such as neuropathic pain, depression, and neurodegeneration. Further research is needed to fully understand the therapeutic potential of 2,5-Dichlorobenzoylpiperidine and its mechanism of action.

Scientific Research Applications

2,5-Dichlorobenzoylpiperidine has been widely used in scientific research for its unique properties, including its ability to bind to certain receptors in the brain and modulate their activity. 2,5-Dichlorobenzoylpiperidine has been used as a tool to study the role of these receptors in various physiological and pathological processes, such as addiction, pain, and anxiety. 2,5-Dichlorobenzoylpiperidine has also been used as a probe to study the structure and function of these receptors at the molecular level.

properties

Product Name

2,5-Dichlorobenzoylpiperidine

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

IUPAC Name

(2,5-dichlorophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H13Cl2NO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2

InChI Key

VOIFDXZVPJAMRL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A wide variety of 2,5-dichlorobenzoyl-containing compounds (e.g. 2,5-dichlorobenzophenones and 2,5-dichlorobenzamides) can be readily prepared from 2,5-dichlorobenzoylchloride. Pure 2,5-dichlorobenzoylchloride is obtained by vacuum distillation of the mixture obtained from the reaction of commercially available 2,5-dichlorobenzoic acid with a slight excess of thionyl chloride in refluxing toluene. 2,5-dichlorobenzophenones (e.g. 2,5-dichlorobenzophenone, 2,5-dichloro-4'-methylbenzophenone, 2,5-dichloro-4'-methoxybenzophenone, and 2,5-dichloro-4'-phenoxybenzophenone) are prepared by the Friedel-Crafts benzoylations of an excess of benzene or substituted benzenes (e.g. toluene, anisole, or diphenyl ether, respectively) with 2,5-dichlorobenzoylchloride at 0-5° C. using 2-3 mole equivalents of aluminum chloride as a catalyst. The solid products obtained upon quenching with water are purified by recrystallization from toluene/hexanes. 2,5-dichlorobenzoylmorpholine and 2,5-dichloro-benzoylpiperidine are prepared from the reaction of 2,5-dichloro-benzoylchloride and either morpholine or piperidine, respectively, in toluene with pyridine added to trap the hydrogen chloride that is evolved. After washing away the pyridinium salt and any excess amine, the product is crystallized from the toluene solution.
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Synthesis routes and methods II

Procedure details

2,5-dichlorobenzoyl-containing compounds (e.g. 2,5-dichlorobenzophenones and 2,5-dichlorobenzamides) can be readily prepared from 2,5-dichlorobenzoylchloride. Pure 2,5-dichlorobenzoylchloride is obtained by vacuum distillation of the mixture obtained from the reaction of commercially available 2,5-dichlorobenzoic acid with a slight excess of thionyl chloride in refluxing toluene. 2,5-dichlorobenzophenones (2,5-dichlorobenzophenone, 2,5-dichloro-4'-methylbenzophenone,2,5-dichloro-4'-meth-oxybenzophenone, and 2,5-dichloro-4'-phenoxy-benzo-phenone) are prepared by the Friedel-Crafts benzoylations of benzene and substituted benzenes (e.g. toluene, anisole, diphenyl ether), respectively, with 2,5-dichlorobenzoylchloride at 0°-5° C. using 2-3 mol equivalents of aluminum chloride as a catalyst. The solid products obtained upon quenching with water are purified by recrystallization from toluene/hexanes. 2,5-dichlorobenzoylmorpholine and 2,5-dichloro-benzoylpiperidine are prepared from the reaction of 2,5-dichlorobenzoylchloride and either morpholine or piperidine, respectively, in toluene with pyridine added to trap the HCl that is evolved. After washing away the pyridinium salt and any excess amine, the product is crystallized from the toluene solution.
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